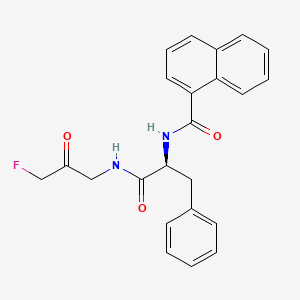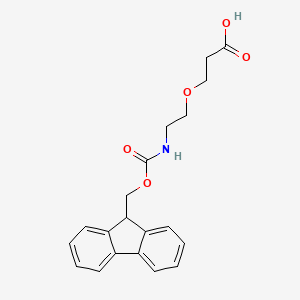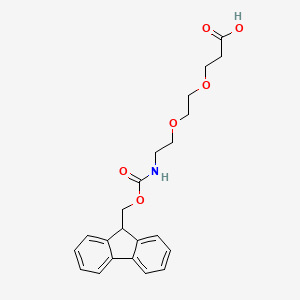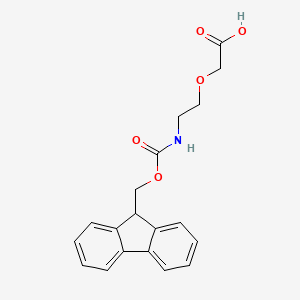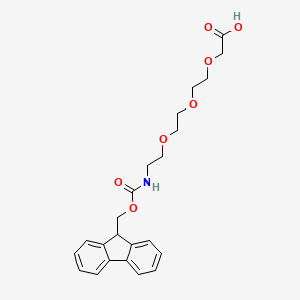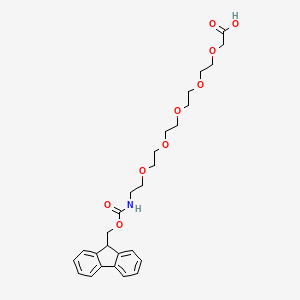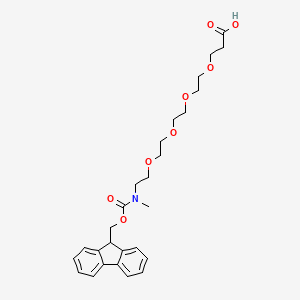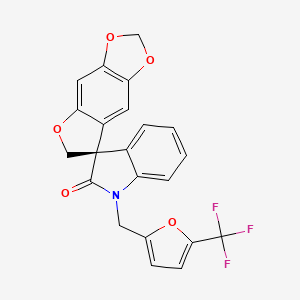
Funapide
概要
説明
Funapide, also known as TV-45070 and XEN402, is a novel analgesic agent under development for the treatment of a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, postherpetic neuralgia, and erythromelalgia, as well as dental pain .
Synthesis Analysis
The synthesis of Funapide involves an asymmetric aldol reaction, catalyzed by a common bifunctional thiourea structure . A study showed that swapping the thiourea unit of the catalyst for a tailored squaramide group provides an equally active, but more selective, catalyst for this aldol reaction .Molecular Structure Analysis
Funapide is a 3,3’-spirocyclic oxindole . Its molecular formula is C22H14F3NO5 . The exact mass is 429.08 and the molecular weight is 429.350 .Chemical Reactions Analysis
Funapide acts as a small-molecule Nav1.7 and Nav1.8 voltage-gated sodium channel blocker . This action is crucial for its analgesic effects.Physical And Chemical Properties Analysis
Funapide has a molecular formula of C22H14F3NO5 and a molecular weight of 429.35 . More detailed physical and chemical properties may be found in the Material Safety Data Sheet .科学的研究の応用
Gene and Protein Analysis Tools : FunSpec, a web-based tool, aids in the statistical evaluation of groups of genes and proteins, which can be applicable in various fields including drug research and molecular biology. This tool might be useful in exploring the genetic aspects of Funapide's action or target profiles (Robinson et al., 2002).
Education and Learning Approaches : A study on the application of fun learning based on a scientific approach in student character formation suggests the importance of engaging and interactive methods in education. This concept could be relevant for educational programs on drug mechanisms or pharmacology, potentially including Funapide (Sari, Usmaidar, & Suci, 2022).
Ethical Considerations in Research : The integration of ethics and science, as discussed in the context of the International HapMap Project, is crucial in any pharmaceutical research, including that involving Funapide. This paper highlights the importance of considering social and ethical aspects in genomic research (Foster, 2004).
Population Genetics and Pharmacological Research : The POPRES project, a resource for population, disease, and pharmacological genetics research, could be pertinent in understanding how Funapide might interact with genetic variations in different populations (Nelson et al., 2008).
Teaching Materials in Science : The development of fun science teaching materials to promote scientific literacy, as explored in a study, might be relevant in the context of educating about drugs like Funapide (Pursitasari, Suhardi, & Putikah, 2019).
Drug Interactions in General Practice : Understanding potential drug interactions, as researched in general practices, is vital in the application of any drug, including Funapide (Bjerrum, López-Valcárcel, & Petersen, 2008).
Functional Classification of Proteins : The FunCat scheme for the systematic classification of proteins could be useful in categorizing the proteins interacting with Funapide (Ruepp et al., 2004).
Translational Epidemiology in Drug Research : The role of epidemiology in translating scientific discoveries, including drug development, is essential. This approach can be applied to understand the population-level effects of Funapide (Khoury, Gwinn, & Ioannidis, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
(7S)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBUOXBYNAHKFV-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Funapide | |
CAS RN |
1259933-16-8 | |
| Record name | (3′S)-1′-[[5-(Trifluoromethyl)-2-furanyl]methyl]spiro[furo[2,3-f]-1,3-benzodioxole-7(6H),3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259933-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Funapide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259933168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Funapide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11769 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-((5-(trifluoromethyl)furan-2-yl)ethyl)spiro(furo(2,3-f)(1,3)benzodioxole-7,3-indol)-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUNAPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5595LHJ2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


